

# MS147's Selectivity for PRC1 over PRC2 Components: A Technical Guide

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Compound of Interest		
Compound Name:	MS147	
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This technical guide provides an in-depth analysis of **MS147**, a first-in-class degrader of the Polycomb Repressive Complex 1 (PRC1) core components, BMI1 and RING1B. A key feature of **MS147** is its remarkable selectivity for PRC1 over the related Polycomb Repressive Complex 2 (PRC2). This document details the quantitative data supporting this selectivity, the experimental protocols used for its determination, and visual representations of the underlying molecular mechanisms and workflows.

## Introduction to MS147 and its Mechanism of Action

MS147 is a proteolysis-targeting chimera (PROTAC) that engineers the degradation of PRC1 components.[1][2] It operates through a novel protein complex degradation strategy, hijacking the interaction between PRC1 and PRC2.[1][3] Structurally, MS147 is composed of a small molecule that binds to Embryonic Ectoderm Development (EED), a core component of PRC2, linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] Since EED is an interacting partner of PRC1 components BMI1 and RING1B, MS147 brings VHL into close proximity with BMI1 and RING1B, leading to their ubiquitination and subsequent proteasomal degradation.[3][4] This targeted degradation of PRC1's catalytic core effectively reduces the PRC1-mediated histone modification H2AK119ub, without significantly affecting the PRC2-mediated H3K27me3 mark.[2][3]

## **Quantitative Assessment of Selectivity**



The selectivity of **MS147** is demonstrated through direct binding assays and cellular degradation profiling. The compound shows preferential degradation of PRC1 components over core PRC2 subunits.

Table 1: Binding Affinities of MS147 and its Controls

Compound	Target Protein	Binding Affinity (Kd)	Assay Type
MS147	EED	3.0 μΜ	Isothermal Titration Calorimetry (ITC)
VHL	450 nM	Isothermal Titration Calorimetry (ITC)	
MS147N1 (EED binder, no VHL binding)	EED	Lower than EED226	Isothermal Titration Calorimetry (ITC)
MS147N2 (VHL binder, no EED binding)	VHL	450 ± 39 nM	Isothermal Titration Calorimetry (ITC)

Data sourced from multiple reports indicating Kd values.[3][4]

**Table 2: Cellular Degradation Profile of MS147** 



Target Protein	Complex	Effect of MS147 Treatment	Histone Mark Affected
BMI1	PRC1	Preferential Degradation	H2AK119ub (reduced)
RING1B	PRC1	Preferential Degradation	H2AK119ub (reduced)
EED	PRC2	No significant degradation	H3K27me3 (unchanged)
EZH2	PRC2	No significant degradation	H3K27me3 (unchanged)
SUZ12	PRC2	No significant degradation	H3K27me3 (unchanged)

Summary of findings from Western Blot analyses in various cell lines, including K562.[3][5]

**Table 3: Off-Target Selectivity Panel** 

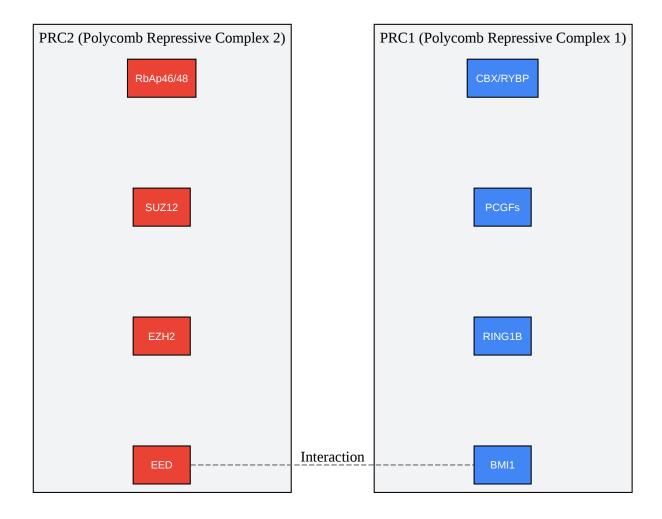
Assay Type	Panel	Concentration	Result
Biochemical Assay	20 Methyltransferases	10 μΜ	No significant inhibition
In vitro Thermal Shift Assay	12 Epigenetic Reader Domains	10 μΜ	No significant binding

MS147 demonstrates high selectivity for EED over other epigenetic proteins.[1][3][5]

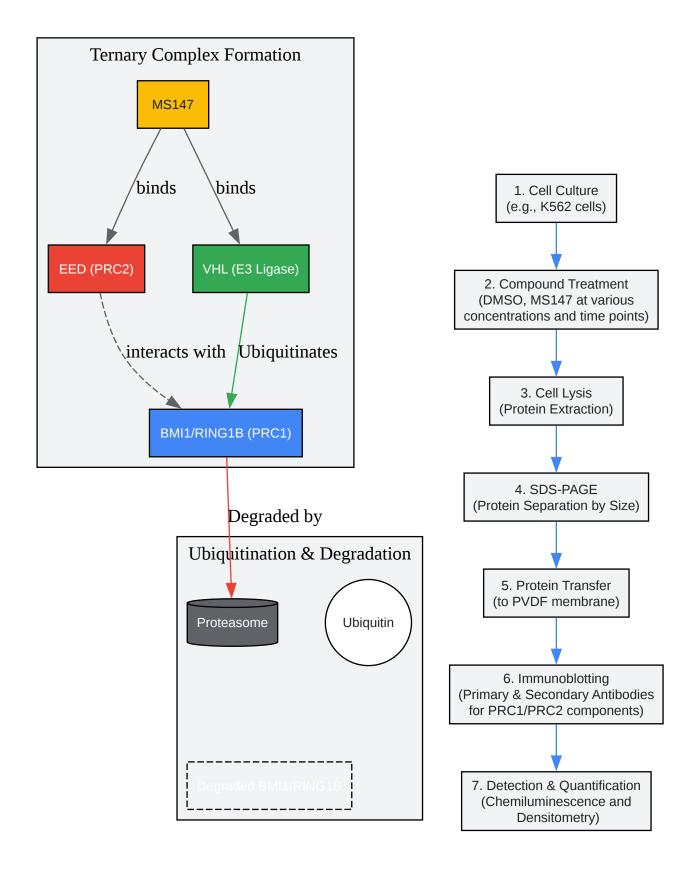
## **Signaling Pathways and Experimental Workflows**

Visual diagrams are provided below to illustrate the composition of PRC1 and PRC2, the mechanism of **MS147**-induced degradation, and the experimental workflow for assessing protein degradation.









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